molecular formula C10H10<br>C6H4(CH=CH2)2<br>C10H10 B073037 Divinylbenzene CAS No. 1321-74-0

Divinylbenzene

Cat. No. B073037
CAS RN: 1321-74-0
M. Wt: 390.6 g/mol
InChI Key: MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DVB and its derivatives involves various strategies, highlighting the versatility of this compound in organic synthesis. For instance, the palladium-catalyzed meta-C-H olefination of sulfone-based arenes has been employed to synthesize divinylbenzene derivatives, demonstrating a novel route for creating multisubstituted arenes through homo-diolefination and sequential hetero-diolefination processes (Bera et al., 2015). Additionally, the synthesis of linear polyolefin elastomers containing DVB units showcases the integration of DVB into various polymeric matrices, providing materials with desirable properties such as solubility in common organic solvents and controllable content (Jin‐Yong Dong et al., 2003).

Molecular Structure Analysis

The molecular structure of DVB plays a pivotal role in its reactivity and the properties of the resulting polymers. Its structure allows for various chemical modifications, leading to a wide range of functionalized polymers. For instance, poly(DVB) derivatives with hydroxyl terminals and/or pendants can be synthesized, enabling further chemical modifications and applications in different fields (Aoshima & Higashimura, 1984).

Chemical Reactions and Properties

DVB undergoes various chemical reactions, illustrating its versatility in polymer chemistry. For example, the synthesis of functionalized linear poly(DVB) with hydroxyl pendants and/or endgroups through chemical modifications such as hydration and hydroxylation of unsaturated linear poly(DVB) highlights the compound's reactivity and potential for creating materials with specific properties (Aoshima & Higashimura, 1984).

Physical Properties Analysis

The physical properties of DVB and its polymers are influenced by the degree of cross-linking and the nature of the substituents. For example, the synthesis of highly cross-linked poly(DVB) microspheres through distillation−precipitation polymerization showcases how the cross-linking degree affects particle size and size distribution, leading to materials with specific surface areas and applications (Feng Bai et al., 2004).

Chemical Properties Analysis

DVB's chemical properties, such as reactivity towards polymerization and functionalization, underscore its utility in creating advanced materials. The development of solid acids by immobilizing acidic ionic liquids on poly(DVB) for biodiesel production from waste oil exemplifies the innovative applications of DVB-based materials in green chemistry and sustainability (X. Liang, 2013).

Scientific Research Applications

  • Aroma-active Terpenes Analysis in Berries : DVB-carboxen-polydimethylsiloxane fiber is used in a solid-phase microextraction procedure combined with two-dimensional gas chromatography-time-of-flight mass spectrometry. This method, optimized for temperature, extraction time, and equilibrium time, offers high recovery, good repeatability, and low detection limits. It's useful for determining monoterpenes in berries and berry products, aiding in understanding fruit maturity and origin (Chmiel, Kupska, Wardencki, & Namieśnik, 2017).

  • Toxicology and Carcinogenesis Studies : DVB is studied for its potential toxicological effects. It's used in producing vinyl polymers and structurally similar to styrene, a potential human carcinogen. Studies on rats and mice via inhalation exposure revealed various health effects, including significant weight changes and increased incidence of certain tumors (National Toxicology Program technical report series, 2006).

  • Organic Chemistry and Materials Science : In the synthesis of divinylbenzene derivatives, a palladium-catalyzed meta-C-H olefination of sulfone-based arenes is used. This approach offers a novel route for the synthesis of hetero-dialkenylated products and 1,3,5-trialkenylated compounds (Bera, Maji, Sahoo, & Maiti, 2015).

  • Polypropylene/Polystyrene Nanoblends : DVB serves as a comonomer in the creation of polypropylene/polystyrene nanoblends, aiding in stabilizing the morphology during melt mixing. It helps in reducing the coalescence of polystyrene domains (Yao, Wang, Guo, & Yu, 2013).

  • Chromatographic Applications : DVB is used in alkyl methacrylate monoliths for capillary LC analysis, particularly in the separation of phenol derivatives and phenylurea herbicides. It demonstrates π-π interactions, enhancing the separation resolution of aromatic analytes (Lin, Wang, & Fuh, 2016).

  • Fine Chemistry Materials : Polymers made with DVB are used as supports for catalysts, reagents, or enzymes. The analysis focuses on the influence of structural parameters of the support on the properties of the system, such as catalytic activity or selectivity (Guyot & Bartholin, 1982).

  • Gas Chromatography Stationary Phases : DVB is utilized to create highly permeable monolithic columns within capillaries, acting as stationary phases for gas-solid chromatography. This method allows for efficient separation of volatile organic compounds (Sýkora, Peters, Švec, & Fréchet, 2000).

  • Core-Shell Polymer Microspheres : DVB is used to prepare monodisperse cross-linked core−shell polymer microspheres. These microspheres, derived from commercial divinylbenzenes, find applications in chromatography (Li & Stöver, 2000).

Safety And Hazards

Divinylbenzene is a combustible liquid. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

Future Directions

In recent research, divinylbenzene has been used in the synthesis of styrene-divinylbenzene copolymers that contain aminophosphinic acid groups, used to remove acetylsalicylic acid . Another study used divinylbenzene in the synthesis of styrene-co-divinylbenzene/silica hybrid supports for immobilization transitional metals and their application in catalysis . These studies suggest potential future directions in the use of divinylbenzene in various applications.

properties

IUPAC Name

1,2-bis(ethenyl)benzene
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InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2
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InChI Key

MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=C1C=C
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Molecular Formula

C10H10, Array
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DSSTOX Substance ID

DTXSID30110005
Record name 1,2-Divinylbenzene
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Molecular Weight

130.19 g/mol
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Physical Description

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid.
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Boiling Point

383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F
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Flash Point

143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005%
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Density

0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93
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Vapor Density

Relative vapor density (air = 1): 4.48
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Vapor Pressure

0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg
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Impurities

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE.
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Product Name

1,2-Divinylbenzene

Color/Form

Pale, straw-colored liquid.

CAS RN

1321-74-0, 91-14-5, 9003-69-4
Record name DIVINYL BENZENE
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Record name o-Divinylbenzene
Source ChemIDplus
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Record name Benzene, diethenyl-
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Record name 1,2-Divinylbenzene
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Record name Divinylbenzene
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Record name 1,2-divinylbenzene
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Record name Benzene, diethenyl-, homopolymer
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Record name O-DIVINYLBENZENE
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Record name VINYLSTYRENE
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Record name DIVINYLBENZENE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name DIVINYL BENZENE
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Melting Point

-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F
Record name DIVINYL BENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6358
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYLSTYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIVINYLBENZENE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIVINYL BENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/226
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Divinyl benzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0248.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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